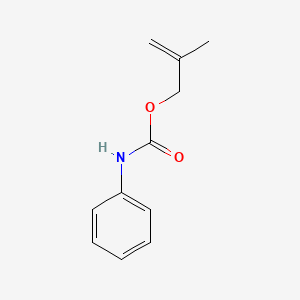![molecular formula C23H34O2 B12011494 4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)
4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno es un compuesto orgánico complejo caracterizado por sus características estructurales únicas
Métodos De Preparación
La síntesis de 4-[(2,5-dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono en condiciones suaves . Esta reacción implica el uso de reactivos de boro y catalizadores de paladio para lograr el acoplamiento deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, utilizando rutas sintéticas escalables y eficientes para producir el compuesto en cantidades mayores.
Análisis De Reacciones Químicas
4-[(2,5-Dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Agentes reductores comunes como el hidruro de aluminio y litio o el borohidruro de sodio se pueden utilizar para reducir grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Aplicaciones Científicas De Investigación
4-[(2,5-Dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar interacciones biológicas y posibles efectos terapéuticos.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos medicamentos o tratamientos.
Industria: Sus propiedades químicas únicas pueden utilizarse en el desarrollo de nuevos materiales o procesos industriales
Mecanismo De Acción
El mecanismo por el cual 4-[(2,5-dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en diversas vías bioquímicas. Las vías y objetivos moleculares exactos pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Los compuestos similares a 4-[(2,5-dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno incluyen:
2-(4-Yodo-2,5-dimetoxi fenil)-N-[(2-metoxi fenil) metil] etanamina (25I-NBOME): Conocido por sus potentes efectos alucinógenos.
2,5-Dimetoxi-4-metilfenetilamina: Un compuesto con propiedades psicoactivas.
1-(4-Bromo-2,5-dimetoxi bencil) piperazina: Utilizado en laboratorios forenses como material de referencia.
Estos compuestos comparten similitudes estructurales pero difieren en sus propiedades químicas específicas y aplicaciones, destacando la singularidad de 4-[(2,5-dimetoxi fenil) metil]-3,4,8,8a-tetrametil-1,2,3,4a,5,6-hexahidronaftaleno.
Propiedades
Fórmula molecular |
C23H34O2 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C23H34O2/c1-16-8-7-9-21-22(16,3)13-12-17(2)23(21,4)15-18-14-19(24-5)10-11-20(18)25-6/h8,10-11,14,17,21H,7,9,12-13,15H2,1-6H3 |
Clave InChI |
YNTBOVIYSGWPEU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC)OC)CCC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)





![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)
